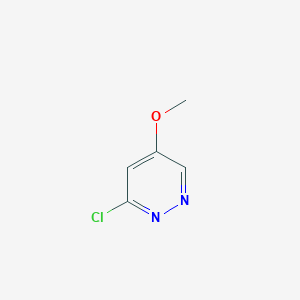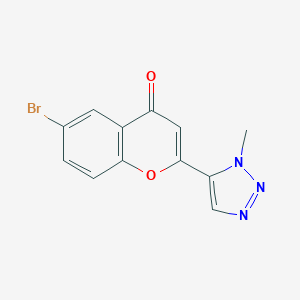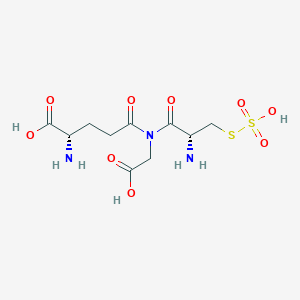
Glutathione sulfonate
Vue d'ensemble
Description
Glutathione sulfonate, also known as Glutathionesulfonic acid, is a metabolite of glutathione . It is used to increase the tissue-to-plasma concentration ratio of thiopental sodium and is also used as a modulator of dopamine release. Additionally, it is used to study glutathione binding sites on proteins such as glutathione transferase .
Synthesis Analysis
Glutathione is synthesized from glutamate, cysteine, and glycine in a two-step process that is catalyzed by two cytosolic enzymes; γ-glutamylcysteine synthetase and glutathione synthetase . The first step, catalyzed by γ-glutamylcysteine synthetase, is the reaction of L-glutamate and L-cysteine to form the intermediate L-γ-glutamyl-L-cystine . This intermediate is then combined with glycine by glutathione synthetase to produce glutathione .Molecular Structure Analysis
The empirical formula of Glutathione sulfonate is C10H17N3O9S . Its molecular weight is 355.32 . The InChI string is 1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22) .Chemical Reactions Analysis
Glutathione is known for its redox activity, which allows for quantification by different electrodes after chemical modification, including glassy carbon, carbon paste, and nanocomposite electrodes . It is also used in capillary zone electrophoresis with less need for derivatization .Physical And Chemical Properties Analysis
Glutathione sulfonate is a white powder . It is stored at a temperature of 2-8°C . The SMILES string is NC(CCC(=O)NC(CS(O)(=O)=O)C(=O)NCC(O)=O)C(O)=O .Applications De Recherche Scientifique
Role in Cellular Protection and Detoxification
Glutathione sulfonate plays a crucial role in cellular protection and detoxification. It affects the efficacy of various antineoplastic interventions, mainly through nucleophilic thioether formation or oxidation-reduction reactions. This makes it a key player in detoxifying and repairing cellular injury caused by different agents including mechlorethamine, melphalan, cyclophosphamide, and more (Arrick & Nathan, 1984).
Inhibitor of Glutathione S-Transferases
Glutathione S-sulfonate (GSSO3H) is identified as a potent competitive inhibitor of glutathione S-transferases (GST) in various tissues, including the liver, lung, and in human lung tumor-derived cells. This suggests its role in affecting the detoxification of xenobiotic compounds (Leung, Post, & Menzel, 1985).
Modulator of Enzyme Activity and Cellular Processes
Glutathione is a key modulator of enzyme functions and transcription, contributing to the regulation of DNA binding of redox-dependent transcription factors. This involvement is critical in cellular processes like proliferation, differentiation, and apoptosis (Biswas, Chida, & Rahman, 2006).
Impact on Tumor Cell Sensitization
Research has shown that glutathione plays a central role in sensitizing tumor cells to treatments like tumor necrosis factor-α (TNF-α). This is seen in studies where specific inhibitors of glutathione synthesis lead to increased sensitivity of tumor cells to therapeutic interventions (Mizutani & Yoshida, 1994).
Protection Against Oxidative Injury
Glutathione is integral in protecting various cells, including endothelial and retinal pigment epithelium cells, from oxidative damage. Enhancing intracellular glutathione levels has been found to protect these cells from damage caused by agents like H2O2 (Tsan, Danis, Del Vecchio, & Rosano, 1985; Sternberg et al., 1993).
Role in Plant Development and Environmental Sensing
In plants, glutathione has significant implications for environmental sensing and development. It is linked to the adaptation of plants to various environmental conditions and stresses, playing a pivotal role in plant growth under stress (May, Vernoux, Leaver, Montagu, & Inzé, 1998).
Detection and Tracking in Biological Systems
Development of fluorescent and colorimetric probes for glutathione has progressed, enabling better tracking and understanding of its roles in cells, tissues, and small animals. These probes offer improved detection limits and sensitivity, aiding in the study of diseases and biological processes (Lee et al., 2018).
Mécanisme D'action
Glutathione sulfonate participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . It acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .
Orientations Futures
Glutathione and its metabolites, including glutathione sulfonate, have been linked to many diseases including influenza, HIV, AIDS, various types of cancer, cystic fibrosis, diabetes, and many others . Therefore, future research could focus on designing new drugs that selectively target glutathione overexpressing cancers more prone to developing chemoresistance, while decreasing side effects in off-target cells .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-sulfosulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13(3-8(15)16)9(17)6(12)4-23-24(20,21)22/h5-6H,1-4,11-12H2,(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFTXHFDQJRJD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSS(=O)(=O)O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936863 | |
| Record name | gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutathione sulfonate | |
CAS RN |
1637-70-3 | |
| Record name | Glutathione sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



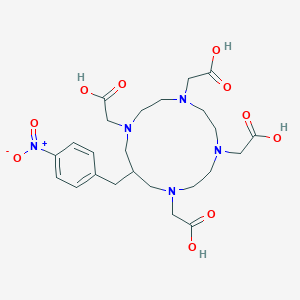

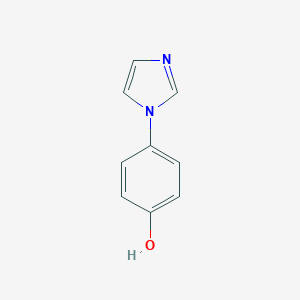
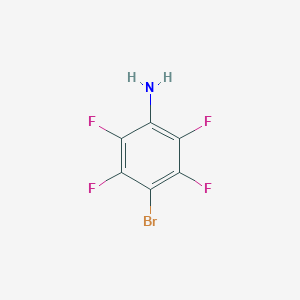
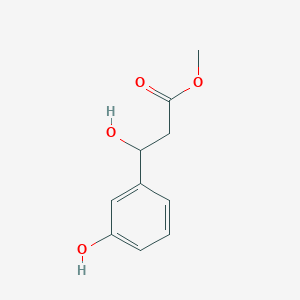

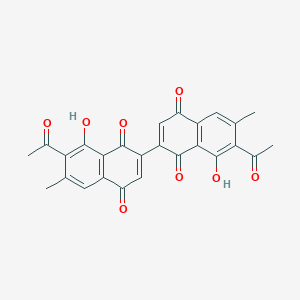
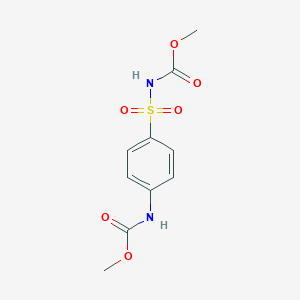
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)

